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Introduction

MI-3 is a potent and specific small molecule inhibitor of the protein-protein interaction between
menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2] This interaction is a critical
driver of leukemogenesis in subtypes of acute leukemia, particularly those with MLL gene
rearrangements.[3][4][5] By disrupting the menin-MLL complex, MI-3 and its analogs effectively
suppress the transcription of key downstream target genes, such as HOXA9 and MEIS1, which
are essential for leukemic cell proliferation and survival.[6][7][8] This leads to the induction of
apoptosis and cellular differentiation.[1][9] These application notes provide a comprehensive
overview of the gene expression changes induced by MI-3 treatment and detailed protocols for
their analysis.

Mechanism of Action

The MLL gene is a frequent target of chromosomal translocations in aggressive forms of acute
myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). These translocations result
in the production of oncogenic MLL fusion proteins. Menin, a nuclear protein, acts as a crucial
cofactor for these MLL fusion proteins by tethering them to chromatin at specific gene loci. This
interaction is essential for the aberrant upregulation of a transcriptional program that promotes
leukemogenesis, most notably the overexpression of HOX genes, including HOXA9, and its
cofactor MEIS1.[6][7][8][10]
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MI-3 and its analogs are designed to bind to a pocket on menin that is critical for its interaction
with MLL. By competitively inhibiting this interaction, MI-3 displaces the MLL fusion protein from
the chromatin, leading to the downregulation of its target genes. This targeted disruption of a
key leukemogenic pathway makes MI-3 a promising therapeutic agent for MLL-rearranged
leukemias.[3][4][5][9][11]

Gene Expression Signature Following MI-3
Treatment

Treatment of MLL-rearranged leukemia cells with MI-3 or its potent analogs (e.g., VTP50469,
MI-503) results in a characteristic gene expression signature. This is primarily characterized by
the downregulation of genes involved in proliferation and leukemogenesis, and the
upregulation of genes associated with myeloid differentiation.

Quantitative Gene Expression Changes

The following table summarizes the significant downregulation of key MLL target genes in the
MOLM13 human leukemia cell line following treatment with the menin-MLL inhibitor VTP504609.
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Fold Change (Day Fold Change (Day

Gene Symbol Gene Name
2) 7)
MEIS1 Meis homeobox 1 >2 >2
HOXA9 Homeobox A9 >2 >2
PBX3 PBX homeobox 3 >2 >2
Fms-like tyrosine
FLT3 ] >2 >2
kinase 3
Secreted
SPP1 . >2 >2
phosphoprotein 1
LMO2 LIM domain only 2 >2 >2

Runt-related
RUNX2 o >2 >2
transcription factor 2

MYB proto-oncogene,
MYB o >2 >2
transcription factor

BCL2 apoptosis
BCL2 >2 >2
regulator

Cyclin dependent
CDK6 ) >2 >2
kinase 6

Myocyte enhancer

MEF2C >2 >2
factor 2C

HOXA10 Homeobox A10 >2 >2

HOXA7 Homeobox A7 >2 >2

Distal-less homeobox
DLX2 ) >2 >2

Myeloid cell nuclear
MNDA ] o _ <0.5 (Upregulated) <0.5 (Upregulated)
differentiation antigen

Data adapted from
Krivtsov et al., Cancer
Cell, 2019, which
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references the
foundational work of
Borkin et al., Cancer
Cell, 2015.[3][12]
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Experimental Protocols

The following protocols provide a framework for analyzing gene expression changes in
leukemia cell lines following treatment with MI-3.

Cell Culture and MI-3 Treatment

Objective: To treat leukemia cell lines with MI-3 to induce gene expression changes.
Materials:

e MLL-rearranged leukemia cell lines (e.g., MOLM13, MV4;11, THP-1)

e Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
e MI-3 (or analog) stock solution (dissolved in DMSO)

e DMSO (vehicle control)

e Cell culture flasks or plates
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e Incubator (37°C, 5% CO2)

Protocol:

o Culture leukemia cells in complete medium to the desired density.

o Seed cells in new culture vessels at a concentration of approximately 5 x 1075 cells/mL.
o Treat cells with the desired concentration of MI-3 (e.g., 1 uM).

e As a negative control, treat a parallel set of cells with an equivalent volume of DMSO.
 Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

o Harvest the cells by centrifugation for subsequent RNA extraction.
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RNA Isolation

Objective: To isolate high-quality total RNA from treated and control cells.

Materials:

TRIzol® reagent or a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
e Chloroform

 |sopropanol

» 75% Ethanol (in RNase-free water)

* RNase-free water

e Microcentrifuge tubes

o Centrifuge

Protocol (using TRIzoI®):

Lyse the harvested cell pellet (from ~1-5 x 1076 cells) in 1 mL of TRIzol® reagent by
repetitive pipetting.

¢ Incubate the homogenate for 5 minutes at room temperature to permit the complete
dissociation of nucleoprotein complexes.

e Add 0.2 mL of chloroform per 1 mL of TRIzol® reagent. Cap the tube securely and shake
vigorously for 15 seconds.

e Incubate at room temperature for 2-3 minutes.
o Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

» Following centrifugation, the mixture separates into a lower red, phenol-chloroform phase, an
interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous
phase.
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Transfer the aqueous phase to a fresh tube.

Precipitate the RNA from the aqueous phase by mixing with 0.5 mL of isopropanol per 1 mL
of TRIzol® reagent used for the initial homogenization.

Incubate samples at room temperature for 10 minutes and centrifuge at 12,000 x g for 10
minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the
tube.

Remove the supernatant and wash the RNA pellet once with 1 mL of 75% ethanol.

Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.

Air-dry the RNA pellet for 5-10 minutes. Do not over-dry.

Dissolve the RNA in an appropriate volume of RNase-free water.

Assess RNA gquality and quantity using a spectrophotometer (e.g., NanoDrop) and by
agarose gel electrophoresis.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To validate the differential expression of specific target genes identified from

microarray or RNA-seq data.

Materials:

High-quality total RNA

Reverse transcriptase kit for cODNA synthesis (e.g., SuperScript™ IV Reverse Transcriptase)

SYBR® Green or TagMan® qPCR master mix

Gene-specific primers for target genes (e.g., HOXA9, MEIS1) and a housekeeping gene
(e.g., GAPDH, ACTB)

gRT-PCR instrument

Protocol:
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. CDNA Synthesis:

Synthesize first-strand cDNA from 1-2 ug of total RNA using a reverse transcriptase kit
according to the manufacturer's protocol.

. QRT-PCR Reaction:

Prepare the qPCR reaction mix containing SYBR® Green master mix, forward and reverse
primers (final concentration of 200-500 nM each), and diluted cDNA.

Set up the reactions in a 96-well gPCR plate in triplicate for each sample and gene.

Run the plate on a gRT-PCR instrument using a standard cycling protocol (e.g., initial
denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1
min).

Perform a melt curve analysis at the end of the run to verify the specificity of the amplified
product.

Analyze the data using the comparative Ct (AACt) method to determine the relative fold
change in gene expression, normalized to the housekeeping gene.
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Microarray Analysis

Objective: To perform global gene expression profiling of MI-3 treated versus control cells.
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Materials:

High-quality total RNA
RNA amplification and labeling kit (e.g., Agilent Low Input Quick Amp Labeling Kit)

Gene expression microarrays (e.g., Agilent SurePrint G3 Human Gene Expression v3
Microarray)

Hybridization and wash buffers

Microarray scanner

Protocol:

RNA Quality Control: Assess the integrity of the total RNA using a Bioanalyzer. High-quality
RNA (RIN > 7) is recommended.

RNA Amplification and Labeling: Amplify and label the RNA with fluorescent dyes (e.g., Cy3
and Cy5 for two-color arrays) using a commercial kit according to the manufacturer's
instructions.

Hybridization: Hybridize the labeled cRNA to the microarray slides in a hybridization oven,
typically for 16-17 hours.

Washing: Wash the microarray slides to remove non-specifically bound cRNA using the
manufacturer's recommended wash buffers.

Scanning: Scan the microarray slides using a microarray scanner to detect the fluorescent
signals.

Data Extraction and Analysis: Extract the raw data from the scanned images. Perform
background correction, normalization (e.g., LOWESS), and statistical analysis to identify
differentially expressed genes.

RNA Sequencing (RNA-Seq)
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Objective: To obtain a comprehensive and quantitative profile of the transcriptome in MI-3
treated versus control cells.

Materials:
e High-quality total RNA
* RNA-Seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, lllumina)
o Next-generation sequencing (NGS) instrument (e.g., lllumina NovaSeq)
Protocol:
* RNA Quality Control: As with microarray analysis, assess RNA integrity using a Bioanalyzer.
e Library Preparation:
o Isolate mRNA from total RNA using poly-T oligo-attached magnetic beads.

o Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and
random primers.

o Synthesize second-strand cDNA.

o Perform end repair, A-tailing, and adapter ligation.

o Amplify the library by PCR.
 Library Quantification and Quality Control: Quantify the final library and assess its quality.
e Sequencing: Sequence the prepared libraries on an NGS instrument.
e Data Analysis:

o Perform quality control on the raw sequencing reads.

o Align the reads to a reference genome.

o Quantify gene expression levels.
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o Perform differential gene expression analysis to identify genes that are significantly up- or
downregulated upon MI-3 treatment.

Conclusion

MI-3 represents a promising targeted therapy for MLL-rearranged leukemias by specifically
disrupting the menin-MLL interaction and reversing the oncogenic gene expression program.
The protocols and information provided in these application notes offer a robust framework for
researchers to investigate the molecular effects of MI-3 and to further explore its therapeutic
potential. The detailed methodologies for gene expression analysis will enable consistent and
reproducible results, contributing to a deeper understanding of the mechanism of action of this
important class of inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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